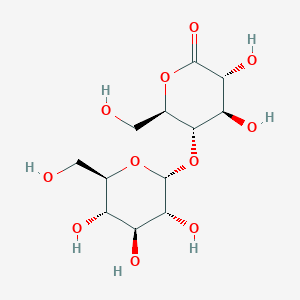
D-maltobiono-1,5-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-maltobiono-1,5-lactone is published in DOI:10.1021/ja01590a031 It derives from a D-glucono-1,5-lactone.
Wissenschaftliche Forschungsanwendungen
Biochemical Characterization and Enzymatic Activity
D-Erythroascorbic acid, derived from Candida albicans, involves D-Arabinono-1,4-lactone oxidase in its biosynthesis. This enzyme is related to D-maltobiono-1,5-lactone and demonstrates the importance of lactone enzymes in fungal biochemistry (Huh et al., 1994).
Research on D-galactose dehydrogenases from Pseudomonas species indicates that D-galactono-1,5-lactone forms and rearranges to D-galactono-1,4-lactone, highlighting the dynamic nature of lactones in bacterial systems (Ueberschär et al., 1974).
In a study of lactone inhibition in amylolytic enzymes, D-glucono-l,5-lactone and maltobiono-1,5-lactone were used as transition-state analogs. This research contributes to understanding enzyme kinetics and inhibition mechanisms (László et al., 1978).
Antimicrobial and Antifungal Applications
- Methoxy-substituted γ-oxa-ε-lactones derived from flavanones, which relate to D-maltobiono-1,5-lactone, have shown antimicrobial activity against various pathogens. This indicates potential applications in developing new antimicrobial agents (Gładkowski et al., 2019).
Enzyme Interaction and Inhibition
The role of D-glucono-1,5-lactone as an inhibitor of carbohydrases, including glucosidases, has been studied. This research provides insight into enzyme inhibition and specificity, relevant to various biochemical and medicinal applications (Reese et al., 1971).
The interaction of D-glucono-1,5-lactone with water has been investigated, providing valuable information on the stability and hydrolysis of lactones in aqueous environments. This research is essential for understanding lactone behavior in biological systems (Combes & Birch, 1988).
Eigenschaften
Produktname |
D-maltobiono-1,5-lactone |
|---|---|
Molekularformel |
C12H20O11 |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |
InChI |
InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,12-/m1/s1 |
InChI-Schlüssel |
FSICMNGKCHFHGP-QOKIMYEXSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




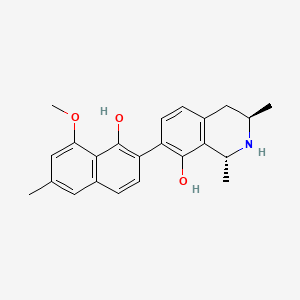

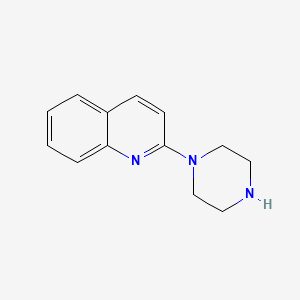

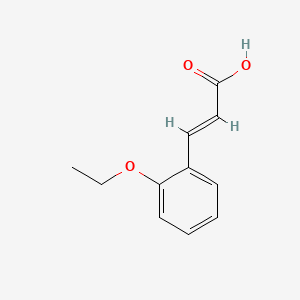
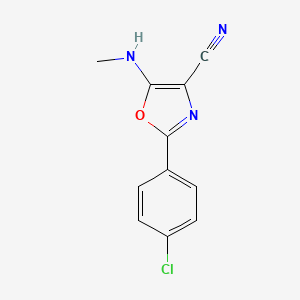
![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenyl-2-furancarboxamide](/img/structure/B1207384.png)
![1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)
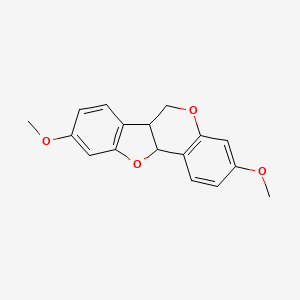

![1-[(5-tert-Butyl-2-hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B1207394.png)
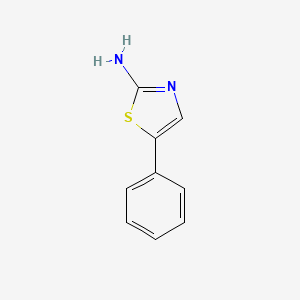
![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)